molecular formula C5H10N4 B1612176 1-Isopropyl-1H-1,2,4-triazol-5-amine CAS No. 870992-11-3

1-Isopropyl-1H-1,2,4-triazol-5-amine

Cat. No. B1612176
M. Wt: 126.16 g/mol
InChI Key: IBNNFEVLLHJPJT-UHFFFAOYSA-N
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Scientific Research Applications

Metal- and Oxidant-Free Green Synthesis

A metal- and oxidant-free methodology for synthesizing fully substituted 1H-1,2,4-triazol-3-amines is reported, highlighting a sustainable approach that avoids the use of external catalysts, metals, ligands, or oxidants. This method demonstrates environmental friendliness and ease of scaling up, with potential applications in organic and medicinal chemistry, as well as optical materials due to their fluorescence and aggregation-induced emission (AIE) properties (Guo et al., 2021).

Inorganic-Organic Hybrid Compounds

Research on isopolymolybdate-based inorganic-organic hybrid compounds, synthesized using multidentate N-donor molecules, showcases their structural diversity and potential applications. These compounds exhibit unique electrochemical properties and photocatalytic activities for degrading organic dyes, suggesting their utility in environmental remediation and materials science (Guo et al., 2019).

Luminescent Metal Organic Frameworks (MOFs)

A strategic design led to the creation of an amine-functionalized, autofluorescent MOF with selective gas/vapor sorption capabilities and nanomolar sensing of 2,4,6-trinitrophenol in water. This demonstrates the utility of triazole derivatives in designing materials for gas storage, separation, and environmental monitoring (Das & Mandal, 2018).

Amine Oxidase-Inspired Catalysis

The development of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst highlights advancements in the synthesis of pharmaceuticals, agrochemicals, and materials. This approach offers a practical, regioselective synthesis pathway, underscoring the significance of triazoles in catalytic applications (Thorve et al., 2023).

Future Directions

The future directions for “1-Isopropyl-1H-1,2,4-triazol-5-amine” are not clear from the available information.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

2-propan-2-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNNFEVLLHJPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610925
Record name 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-1,2,4-triazol-5-amine

CAS RN

870992-11-3
Record name 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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